2,4-Pyrimidinediamine, 6-(4-phenyl-1-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-phenylpiperidin-1-yl)pyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is known for its potential pharmacological activities and is often studied for its applications in medicinal chemistry. The structure consists of a pyrimidine ring substituted with a phenylpiperidine moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-phenylpiperidin-1-yl)pyrimidine-2,4-diamine typically involves the reaction of 4-phenylpiperidine with a pyrimidine derivative. One common method includes the use of 2,4-dichloropyrimidine as a starting material, which undergoes nucleophilic substitution with 4-phenylpiperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions would be crucial to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(4-phenylpiperidin-1-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
6-(4-phenylpiperidin-1-yl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 6-(4-phenylpiperidin-1-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Minoxidil: A well-known pyrimidine derivative used for hair growth and hypertension treatment.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative studied for its acetylcholinesterase inhibitory activity.
Uniqueness
6-(4-phenylpiperidin-1-yl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
841295-60-1 |
---|---|
Molecular Formula |
C15H19N5 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
6-(4-phenylpiperidin-1-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H19N5/c16-13-10-14(19-15(17)18-13)20-8-6-12(7-9-20)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H4,16,17,18,19) |
InChI Key |
CMJNXRWKIMSGDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3=NC(=NC(=C3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.